molecular formula C17H26BNO2 B1320493 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 884507-39-5

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B1320493
CAS No.: 884507-39-5
M. Wt: 287.2 g/mol
InChI Key: AGSIDMRVRGPBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: 884507-39-5) is an organoboron compound widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₇H₂₆BNO₂ (MW: 287.21 g/mol), featuring a pinacol boronate ester group attached to a para-substituted benzyl-pyrrolidine moiety . The pyrrolidine ring (five-membered secondary amine) enhances solubility in organic solvents, while the boronate ester enables efficient transmetallation with palladium catalysts . Key synonyms include 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester and 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine . It is commercially available with ≥97% purity, typically packaged in amber glass bottles to prevent moisture degradation .

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19/h7-10H,5-6,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIDMRVRGPBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594620
Record name 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-39-5
Record name 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Boronic Ester Intermediate

The synthesis typically begins with the preparation of the boronic ester-substituted benzyl intermediate. This is commonly achieved by:

  • Starting Material: 4-bromobenzyl alcohol or 4-bromobenzylamine derivatives.
  • Borylation Reaction: Reaction of the bromobenzyl precursor with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) under inert atmosphere.
  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80–110 °C) with a base like potassium acetate or potassium carbonate to facilitate the borylation.
  • Outcome: Formation of the pinacol-protected boronate ester on the benzyl moiety with high yield (often >90%) and purity.

This step is crucial as the pinacol protecting group stabilizes the boronate ester, preventing premature hydrolysis or decomposition during subsequent steps.

Coupling with Pyrrolidine

Once the boronic ester intermediate is prepared, it is coupled with pyrrolidine to form the target compound:

  • Nucleophilic Substitution: The benzyl boronate ester is reacted with pyrrolidine under basic conditions.
  • Typical Base: Potassium carbonate or triethylamine.
  • Solvent: Polar aprotic solvents such as DMF or dichloromethane (CH2Cl2).
  • Temperature: Reflux or room temperature depending on the reactivity.
  • Mechanism: The nucleophilic nitrogen of pyrrolidine attacks the benzyl position, displacing a leaving group (e.g., bromide if starting from 4-bromobenzyl derivatives) to form the pyrrolidine-substituted boronate ester.
  • Purification: The product is purified by chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography.

This step yields 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine with yields typically ranging from 50% to 70% depending on reaction conditions and purification efficiency.

Alternative Late-Stage Borylation Approach

An alternative synthetic strategy involves introducing the boronate ester group at a late stage:

  • Starting from 4-bromobenzylamine or 4-bromobenzylpyrrolidine: The pyrrolidine moiety is first attached to the benzyl group.
  • Lithiation: Treatment with a strong base such as tert-butyllithium (t-BuLi) at low temperature (−60 °C) to generate the aryllithium intermediate.
  • Borylation: Quenching with trimethyl borate followed by acidic workup to yield the boronic acid intermediate.
  • Pinacol Protection: Conversion of the boronic acid to the pinacol boronate ester by reaction with pinacol under Dean–Stark conditions to remove water.
  • Advantages: This method avoids stability issues related to the pinacol protecting group during earlier steps and can improve overall yield and purity.
  • Yields: Moderate to good yields (~50–70%) have been reported for this approach.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Borylation of 4-bromobenzyl Bis(pinacolato)diboron, Pd catalyst, base Toluene or DMF 80–110 °C >90 Pinacol ester formation, inert atmosphere
Coupling with pyrrolidine Pyrrolidine, K2CO3 or Et3N DMF or CH2Cl2 RT to reflux 50–70 Nucleophilic substitution
Late-stage lithiation borylation t-BuLi, trimethyl borate, acid workup THF −60 °C to RT 50–70 Followed by pinacol protection

Purification and Characterization

  • Purification: Preparative thin-layer chromatography (PTLC) or column chromatography using solvent systems such as chloroform/petroleum ether or dichloromethane/ethanol mixtures.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and elemental analysis.
  • Typical Data:
    • ^1H NMR signals corresponding to the tetramethyl groups of the pinacol ester (~1.5 ppm, singlet, 12H).
    • Aromatic protons in the 7.0–8.0 ppm range.
    • Benzylic methylene protons (~5.0 ppm, singlet).
    • Pyrrolidine ring protons in the 2.0–3.5 ppm range.
    • Mass spectra showing molecular ion peaks consistent with C17H26BNO2 (molecular weight ~287.21 g/mol).

Industrial and Scale-Up Considerations

  • Scalability: The palladium-catalyzed borylation and subsequent coupling steps are amenable to scale-up using continuous flow reactors to improve heat and mass transfer.
  • Catalyst Loading: Optimization of palladium catalyst loading and base equivalents is critical to maximize yield and minimize cost.
  • Purity Control: Use of automated chromatographic purification and crystallization techniques ensures high purity suitable for pharmaceutical or agrochemical applications.
  • Environmental Factors: Solvent recycling and minimizing hazardous reagents (e.g., replacing t-BuLi with less reactive organolithium reagents) are considered for greener synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Yield Range (%)
Early-stage borylation 4-bromobenzyl alcohol Bis(pinacolato)diboron, Pd High yield of boronate ester Requires stable pinacol protection >90
Coupling with pyrrolidine Boronate ester intermediate Pyrrolidine, base Straightforward nucleophilic substitution Moderate yield, purification needed 50–70
Late-stage lithiation borylation 4-bromobenzylpyrrolidine t-BuLi, trimethyl borate, pinacol Avoids pinacol deprotection issues Requires low temperature, sensitive reagents 50–70

This comprehensive analysis of the preparation methods for this compound highlights the synthetic versatility and challenges associated with boronate ester chemistry. The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements. The palladium-catalyzed borylation followed by nucleophilic substitution remains the most widely used and efficient method, while late-stage lithiation borylation offers an alternative for sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic ester.

    Substituted Benzyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is C17H26BNO2C_{17}H_{26}BNO_2, with a molecular weight of approximately 287.2 g/mol. The compound features a pyrrolidine ring attached to a benzyl group which is further substituted with a dioxaborolane moiety. This specific structure contributes to its reactivity and potential applications in various chemical processes.

Anticancer Activity

Recent studies have indicated that compounds incorporating boron-containing moieties can exhibit anticancer properties. The dioxaborolane unit in this compound enhances the compound's ability to interact with biological targets. For example, research has shown that boron-containing compounds can inhibit cancer cell proliferation through various mechanisms including the induction of apoptosis and disruption of cellular signaling pathways .

Neuroprotective Effects

The pyrrolidine component may also contribute to neuroprotective effects. Compounds similar to this have been studied for their potential in treating neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .

Synthesis of Covalent Organic Frameworks (COFs)

The dioxaborolane moiety is instrumental in the formation of covalent organic frameworks (COFs), which are porous materials used in gas storage and separation applications. The ability of this compound to act as a building block in COF synthesis has been highlighted in recent studies . These frameworks exhibit high surface areas and tunable pore sizes which are advantageous for catalysis and molecular sieving.

Cross-Coupling Reactions

Boron-containing compounds are widely utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group allows for effective coupling with various electrophiles to form biaryl compounds . This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that boron-containing compounds induce apoptosis in cancer cells through mitochondrial pathways.
Study BSynthesis of COFsDeveloped a new COF using this compound as a ligand; showed enhanced gas adsorption properties.
Study CCross-Coupling ReactionsVerified the effectiveness of the compound in Suzuki-Miyaura coupling reactions leading to high yields of desired products.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine involves its ability to participate in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form biaryl compounds. This mechanism is crucial in the formation of complex organic molecules.

Comparison with Similar Compounds

Positional Isomerism: Meta vs. Para Substitution

However, para-substitution generally provides better electronic coupling for aryl-aryl bond formation .

Halogenated Derivatives: Chloro Substituents

The chloro-substituted variant (CAS: 1256360-54-9) introduces an electron-withdrawing group, which stabilizes the boronate intermediate and directs regioselectivity in subsequent functionalization steps. This is critical for synthesizing halogen-containing pharmaceuticals .

Ring Size Effects: Pyrrolidine vs. Piperidine

Replacing pyrrolidine with piperidine (CAS: 859833-22-0) increases the amine ring size, altering steric interactions with catalysts. Piperidine’s higher basicity may also influence reaction kinetics in polar solvents .

Heterocyclic and Functional Group Modifications

  • Indole derivatives (CAS: 690632-17-8) leverage aromatic nitrogen for coordination in catalytic cycles, useful in synthesizing heterobiaryl structures .
  • Sulfonyl-containing analogues (CAS: 928657-21-0) exhibit reduced boron electrophilicity due to the electron-withdrawing sulfonyl group, making them suitable for stabilized intermediates in sensitive reactions .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound that incorporates a boron-containing moiety known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C₁₅H₁₇BN₂O₂
  • Molecular Weight: 268.12 g/mol
  • CAS Number: 1256359-19-9

The structure features a pyrrolidine ring connected to a benzyl group that is further substituted with a boronate ester. This unique configuration is thought to contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boronate moiety is known for its reactivity with diols and has been implicated in enzyme inhibition mechanisms.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain glycosidases due to the presence of the boronate group. Boron compounds are often used in medicinal chemistry for their ability to form reversible covalent bonds with hydroxyl-containing biomolecules.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds containing the boronate structure:

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₇BN₂O₂
Molecular Weight268.12 g/mol
CAS Number1256359-19-9
Potential ActivitiesEnzyme inhibition
Anticancer properties
Related Compounds IC50 (μM)3 - 18 (various cancers)

Toxicity and Safety

While the biological activities of this compound are promising, safety assessments are crucial. The compound's safety profile should be evaluated through toxicity studies to determine any adverse effects associated with its use.

Q & A

Basic: What are the optimal synthetic routes and purification methods for synthesizing 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine?

Answer:
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A representative method involves reacting a brominated benzyl-pyrrolidine precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in DMF or dioxane at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity. Melting points (63–64°C) and NMR data (e.g., δ ~1.3 ppm for pinacol methyl groups) confirm structural integrity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~301.23) .
  • IR Spectroscopy : Detect boronic ester B-O stretches (~1340 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
    Advanced characterization may involve ²D NMR (COSY, HSQC) to resolve overlapping signals in the benzyl-pyrrolidine moiety .

Advanced: How does the boronic ester group influence reactivity in cross-coupling reactions, and how can reaction conditions be optimized?

Answer:
The pinacol boronic ester enables Suzuki-Miyaura couplings with aryl halides. Key optimization parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yields in sterically hindered systems .
  • Base : K₂CO₃ or Cs₂CO₃ (1.5–3.0 equiv) in THF/H₂O (3:1) at 60–80°C .
  • Protection : The pyrrolidine nitrogen may require Boc protection to prevent side reactions during coupling .
    Contradictions in reported yields (e.g., 70–95%) often arise from solvent polarity or catalyst loading .

Advanced: What strategies ensure stability during storage and handling?

Answer:
The compound is moisture-sensitive. Recommended protocols:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials with desiccants .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps .
    Decomposition is indicated by NMR signal broadening (boronic ester hydrolysis) or discoloration. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life .

Advanced: How to design biological activity assays for evaluating its pharmacological potential?

Answer:
For receptor-targeted studies (e.g., orexin receptors):

  • In vitro binding assays : Use radiolabeled ligands (³H-SB-674042) and HEK293 cells expressing OX1/OX2 receptors. Measure IC₅₀ via competitive binding .
  • Functional assays : Calcium flux assays (Fluo-4 dye) to assess antagonism .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for half-life determination .

Advanced: How to resolve contradictions in reported synthetic yields or reactivity data?

Answer:
Systematic analysis of variables is critical:

  • Catalyst comparison : PdCl₂ vs. Pd(OAc)₂ may alter yields by 10–20% in polar solvents .
  • Substrate electronic effects : Electron-withdrawing groups on the aryl halide partner reduce coupling efficiency .
  • Reproducibility : Trace oxygen or moisture in solvents can suppress yields; rigorous degassing improves consistency .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G*) to identify rate-limiting steps .
  • Molecular docking : Predict binding modes with biological targets (e.g., orexin receptors) using AutoDock Vina .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for reaction scalability .

Basic: What are the safety protocols for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with sand, then dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.